
3,4-Methylenedioxy-beta-nitrostyrene
Overview
Description
Manganese(II) sulfide, also known as manganese monosulfide, is a chemical compound composed of manganese and sulfur. It occurs naturally as the minerals alabandite, rambergite, and browneite. Manganese(II) sulfide is a p-type semiconductor with a wide bandgap of approximately 3 eV. It exhibits polymorphism, existing in different crystal structures such as cubic (isometric) and hexagonal forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) sulfide can be synthesized by reacting a manganese(II) salt, such as manganese(II) chloride, with ammonium sulfide: [ \text{(NH}_4\text{)}_2\text{S} + \text{MnCl}_2 \rightarrow 2 \text{NH}_4\text{Cl} + \text{MnS} ] This reaction typically occurs in an aqueous solution at room temperature .
Industrial Production Methods: Industrial production of manganese(II) sulfide often involves the solvothermal synthesis method. This approach allows for the control of phase structure and morphology by adjusting sulfur sources and solvents. The solvothermal method is particularly effective for producing manganese(II) sulfide nanocrystals with specific shapes and sizes .
Types of Reactions:
Oxidation: Manganese(II) sulfide can be oxidized to manganese(IV) oxide (MnO₂) in the presence of hydrogen peroxide in basic solutions: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]
Reduction: In acidic solutions, manganese(IV) oxide can be reduced back to manganese(II) ions: [ \text{MnO}_2 + \text{H}_2\text{O}_2 + 2 \text{H}^+ \rightarrow \text{Mn}^{2+} + \text{O}_2 + 2 \text{H}_2\text{O} ]
Substitution: Manganese(II) sulfide can undergo substitution reactions with various reagents, forming different manganese compounds.
Common Reagents and Conditions:
Aqueous Ammonia: Precipitates manganese(II) hydroxide from manganese(II) ions.
Sodium Hydroxide: Also precipitates manganese(II) hydroxide.
Hydrogen Peroxide: Oxidizes manganese(II) hydroxide to manganese(IV) oxide.
Major Products:
Manganese(IV) oxide (MnO₂): Formed through oxidation reactions.
Manganese(II) hydroxide (Mn(OH)₂): Formed through precipitation reactions.
Scientific Research Applications
3,4-Methylenedioxy-β-nitrostyrene is a β-nitrostyrene derivative with several applications in scientific research, including its use as an intermediate in synthesizing drugs and as an inhibitor of inflammation and tumor cell growth .
Scientific Research Applications
- Synthesis of Illicit Drugs β-methyl-β-nitrostyrene derivatives, including 3,4-methylenedioxy-β-methyl-β-nitrostyrene, are important intermediates in synthesizing illicit amphetamine-like drugs such as 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), p-methoxyamphetamine (PMA), and 4-methylthioamphetamine (4-MTA) .
- Anti-inflammatory Research 3,4-Methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation, which can ameliorate burn wound progression and promote wound healing. It significantly reduces neutrophil infiltration, restores wound perfusion, and accelerates wound healing . In burn wounds, the NLRP3 inflammasome is mainly observed in macrophages within the zone of stasis . Additionally, nitrostyrene blocks the assembly of the NLRP3 inflammasome by inhibiting NLRP3 ATPase activity .
- Antimicrobial Research Studies have investigated the antimicrobial activity of 3,4-alkyloxy modification of β-nitrostyrene derivatives . For example, 3,4-dimethoxy-β-nitrostyrene derivatives have shown potential broad activity against strains of bacteria, yeast, and mold, with the highest activity against Candida albicans .
- Antitumor Research: 3,4-Methylenedioxy-β-nitrostyrene can inhibit tumor cell growth and induce apoptosis by disrupting tubulin polymerization . It can also alter the motility, colony formation, and colony survival of osteosarcoma cell lines .
- Treatment of Scedosporium spp. Infection: 3,4-Methylenedioxy-β-methyl-β-nitrostyrene, or a pharmaceutically acceptable salt thereof, may be administered orally as tablets, aqueous or oily suspensions for the treatment of scedosporium spp. infection .
Safety and Hazards
3,4-Methylenedioxy-beta-nitrostyrene is classified with the following hazards :
- Toxic if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
Mechanism of Action
The mechanism of action of manganese(II) sulfide varies depending on its application:
Photoreduction: Involves the absorption of light energy, which excites electrons and facilitates the reduction of carbon dioxide.
Magnetic Resonance Imaging: Acts as a contrast agent by altering the magnetic properties of surrounding tissues, enhancing image contrast.
Electrode Material: Functions as an electrode in lithium-ion batteries by facilitating the insertion and exchange of lithium ions, improving battery performance
Comparison with Similar Compounds
Manganese(II) sulfide can be compared with other manganese sulfides and related compounds:
Manganese(IV) sulfide (MnS₂): Exhibits different oxidation states and properties.
Manganese(II) oxide (MnO): Similar in composition but differs in its oxidation state and chemical behavior.
Iron(II) sulfide (FeS): Shares similar properties but differs in its elemental composition and specific applications.
Manganese(II) sulfide stands out due to its polymorphism, wide bandgap, and diverse applications in various fields, making it a unique and valuable compound in scientific research and industrial applications.
Biological Activity
3,4-Methylenedioxy-beta-nitrostyrene (MDBN) is a compound that has gained attention for its diverse biological activities, particularly as an inhibitor of specific tyrosine kinases and its potential therapeutic applications in various diseases. This article delves into the biological activity of MDBN, highlighting its mechanisms of action, effects on different biological pathways, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1485-00-3
- Molecular Formula : C9H7NO4
- Molecular Weight : 193.16 g/mol
- Appearance : Yellow powder
MDBN is primarily recognized as a selective inhibitor of Src and Syk tyrosine kinases. These kinases are critical in various signaling pathways related to cell proliferation, survival, and inflammation. The inhibition of these kinases by MDBN results in:
- Inhibition of Platelet Activation : MDBN prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin, leading to antiaggregative effects on thrombin-induced platelet aggregation with an IC50 value of 12.7 μM .
- Impact on NLRP3 Inflammasome Activation : MDBN has been shown to inhibit the assembly of the NLRP3 inflammasome, which plays a significant role in inflammatory responses. This inhibition is attributed to its ability to block the ATPase activity of NLRP3, thereby preventing the activation of downstream inflammatory pathways .
Biological Activities
The biological activities of MDBN extend beyond kinase inhibition:
- Anti-Cancer Properties : Studies have indicated that MDBN derivatives exhibit anti-cancer effects by inducing apoptosis in cancer cells through mechanisms involving the caspase cascade and modulation of signaling pathways such as PI3K/AKT and STAT3 . The β-nitrostyrene family, which includes MDBN, has been linked to anti-cancer activities across various cancer types.
- Anti-Inflammatory Effects : By inhibiting the NLRP3 inflammasome, MDBN can reduce the secretion of pro-inflammatory cytokines like IL-1β. This property positions it as a potential therapeutic agent for diseases characterized by chronic inflammation .
Case Studies and Experimental Data
- Platelet Aggregation Inhibition :
- Cancer Cell Studies :
- Inflammasome Inhibition :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing MDBN, and how can purity be ensured?
MDBN is synthesized via the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with nitromethane using ammonium acetate as a catalyst in glacial acetic acid. Key steps include:
- Refluxing the mixture at 100–110°C for 1 hour.
- Precipitation in ice-water followed by recrystallization in ethanol:acetone (2:1 v/v) to achieve >95% purity.
- Monitoring via melting point (159–163°C) and HPLC to confirm crystallinity and absence of byproducts .
Q. How does MDBN inhibit tyrosine kinases such as Syk and Src?
MDBN acts as a competitive ATP-binding site inhibitor. Key assays include:
- Kinase activity assays : Measure IC50 values using recombinant Syk (IC50 = 2.5 µM) and Src (IC50 = 29.3 µM) in kinase buffer with ATP-γ-³²P.
- Platelet aggregation studies : Validate functional inhibition via collagen-induced platelet aggregation (IC50 = 10 µM) using turbidimetric methods .
Q. What are the standard protocols for handling MDBN in laboratory settings?
- Storage : Light-sensitive; store sealed at 2–8°C in amber vials.
- Safety : Use PPE (gloves, goggles) due to acute oral toxicity (LD50 = 300 mg/kg in rats) and skin/eye irritation risks.
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for MDBN across studies?
Discrepancies in IC50 values (e.g., Syk inhibition ranging from 2.5 µM to 5 µM) may arise from assay conditions:
- ATP concentration : Higher ATP levels reduce apparent potency.
- Cellular vs. cell-free systems : Cellular permeability and off-target effects (e.g., p97 inhibition at 1.7 µM) can skew results.
- Methodological validation : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to confirm specificity .
Q. What experimental designs are suitable for studying MDBN’s NLRP3 inflammasome inhibition in vivo?
- Colitis model : Administer MDBN (10–20 mg/kg/day, oral) in dextran sulfate sodium (DSS)-treated mice. Assess colon histopathology and IL-1β levels via ELISA.
- Burn wound model : Apply topical MDBN (1% w/v in hydrogel) to deep second-degree burns in rats. Measure wound progression and NLRP3 assembly via immunohistochemistry .
Q. How does MDBN suppress triple-negative breast cancer (TNBC) metastasis mechanistically?
MDBN inhibits β1 integrin-mediated adhesion and surface protein disulfide isomerase (PDI), critical for extracellular matrix interactions. Key assays:
- Transwell migration : Treat MDA-MB-231 cells with 10 µM MDBN; quantify migration inhibition via crystal violet staining.
- Flow cytometry : Monitor β1 integrin clustering using fluorescent antibodies .
Q. What strategies mitigate MDBN’s light sensitivity in long-term cell culture studies?
- Light-protected culture : Use amber plates or wrap culture dishes in foil.
- Stability testing : Pre-incubate MDBN in cell media under experimental conditions; quantify degradation via LC-MS.
- Alternative solvents : DMSO (≤0.1% v/v) enhances solubility without accelerating photodegradation .
Q. Data Contradiction Analysis
Q. Why does MDBN exhibit pro-apoptotic effects in some cancers but anti-autophagy effects in others?
- Context-dependent mechanisms : In Ehrlich ascites cells, MDBN mobilizes cytoplasmic Ca²⁺, triggering apoptosis via caspase-3 activation.
- Autophagy inhibition : Blocks AMPK/mTOR signaling in TNBC, increasing ROS-mediated DNA damage.
- Experimental controls : Include autophagy markers (LC3-II, p62) and apoptosis assays (Annexin V/PI) in parallel studies .
Q. Methodological Tables
Properties
CAS No. |
1485-00-3 |
---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-[(Z)-2-nitroethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3- |
InChI Key |
KFLWBZPSJQPRDD-ARJAWSKDSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
22568-48-5 1485-00-3 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-methylenedioxy-beta-nitrostyrene MNS cpd |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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